molecular formula C9H9BrN2 B2537492 5-bromo-1,2-dimethyl-1H-benzo[d]imidazole CAS No. 99513-17-4

5-bromo-1,2-dimethyl-1H-benzo[d]imidazole

Cat. No.: B2537492
CAS No.: 99513-17-4
M. Wt: 225.089
InChI Key: KXQPLXMYJLKDMW-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Compounds and Their Research Relevance

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. openaccessjournals.com These "heteroatoms," commonly nitrogen, oxygen, or sulfur, impart unique physicochemical properties that differ significantly from their carbocyclic counterparts. openaccessjournals.comopenmedicinalchemistryjournal.com This structural diversity makes them integral to a vast array of applications, including pharmaceuticals, agrochemicals, and materials science. openaccessjournals.comanjs.edu.iq In fact, it is estimated that over 85% of all biologically active chemical compounds contain a heterocyclic ring, highlighting their central role in modern drug design. openmedicinalchemistryjournal.comnih.gov The presence of heteroatoms allows for modifications in solubility, lipophilicity, polarity, and the capacity for hydrogen bonding, which are critical for optimizing a compound's behavior in biological systems. nih.gov

Benzimidazole (B57391) is an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. fiveable.mechemicalbook.com This bicyclic structure is a vital pharmacophore—a molecular framework responsible for a drug's therapeutic actions—and a privileged structure in medicinal chemistry. researchgate.netijpcbs.com The benzimidazole nucleus is an isostere of natural nucleotides, which allows it to interact readily with various biopolymers. researchgate.net

The core structure features two nitrogen atoms: one is a pyrrole-type (N1) and the other is a pyridine-like (N3). chemicalbook.com This arrangement makes the molecule amphoteric, meaning it can act as both a weak acid and a weak base. chemicalbook.com The NH group is relatively acidic, while the pyridine-like nitrogen can be protonated. chemicalbook.comchemicalbook.com This dual nature, along with its electron-rich system, allows the benzimidazole scaffold to serve as a versatile building block for the synthesis of more complex molecules. fiveable.meresearchgate.net

The strategic placement of substituents on the benzimidazole core is a fundamental approach to fine-tuning its chemical and biological properties. Halogen and alkyl groups are particularly significant in this regard.

Halogen Substitution: The introduction of a halogen atom, such as bromine, onto the benzimidazole ring can profoundly influence its properties. Halogens are electron-withdrawing groups that can alter the electron density of the aromatic system, affecting its reactivity. acs.org For instance, bromination of the benzimidazole core typically occurs on the benzene portion of the molecule. rsc.org This substitution can enhance the molecule's lipophilicity (its ability to dissolve in fats and lipids), which can be a critical factor in its interaction with biological targets. Furthermore, halogen atoms can participate in halogen bonding, a type of noncovalent interaction that can contribute to the binding affinity of a molecule to a biological receptor. acs.org

Alkyl Substitution: Alkylation, the addition of an alkyl group (such as methyl), typically occurs on one of the nitrogen atoms of the imidazole ring. chemicalbook.com N-alkylation prevents the formation of hydrogen bonds at that position and generally increases the compound's solubility in nonpolar solvents while lowering its melting point. ijpcbs.com The introduction of alkyl groups can also create steric hindrance, which may influence the molecule's conformation and how it interacts with other molecules. Regioselective N-methylation (selectively adding a methyl group to one specific nitrogen atom) is an important synthetic strategy, as the position of the methyl group can lead to different isomers with distinct properties. nih.govacs.org

Research Rationale for Investigating 5-Bromo-1,2-dimethyl-1H-benzo[d]imidazole

The compound this compound is a specifically substituted derivative within the broad class of benzimidazoles. Research into such derivatives is driven by the goal of creating novel molecules with tailored properties for various applications, including pharmaceuticals, agrochemicals, and materials science. tsijournals.commyskinrecipes.comlookchem.com The synthesis of N-substituted benzimidazoles is a topic of significant interest, as modifications at the -1, -2, and -5 positions have been shown to be particularly impactful on the molecule's activity. tsijournals.com This specific compound combines substitutions at all three of these key positions.

The unique combination of substituents in this compound is expected to confer specific properties based on established chemical principles.

5-Bromo Group: The bromine atom at the 5-position is anticipated to increase the lipophilicity of the molecule. This modification can be crucial for its ability to cross biological membranes. Additionally, the electron-withdrawing nature of bromine alters the electronic landscape of the benzene ring, potentially influencing its reactivity and intermolecular interactions. rsc.org The bromine atom also serves as a potential site for further chemical modification through reactions like nucleophilic substitution.

1-Methyl Group: The methyl group at the N-1 position blocks one of the sites for hydrogen bonding and tautomerism, which simplifies the compound's isomeric forms. chemicalbook.com This N-alkylation generally increases lipophilicity and can improve solubility in organic media. ijpcbs.com

Collectively, these substitutions create a molecule with a distinct profile of lipophilicity, electronic distribution, and steric properties, making it a specific candidate for investigation in various chemical and biological studies.

Table 1: Summary of Substituent Effects on the Benzimidazole Core

Substituent Position General Effect on Properties
Bromo 5 Increases lipophilicity; acts as an electron-withdrawing group; provides a site for further reaction.
Methyl 1 (N) Blocks hydrogen bonding; increases lipophilicity; prevents tautomerism at N-1.
Methyl 2 (C) Adds steric bulk; modifies electronic properties and reactivity at the C-2 position.

The synthesis of benzimidazole dates back to 1872. researchgate.net The most traditional and widely used method for creating the benzimidazole core is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (like an aldehyde) under acidic conditions. researchgate.netrsc.org

Over the years, synthetic strategies have evolved to improve yields, reduce reaction times, and create more complex derivatives under milder and more environmentally friendly conditions. researchgate.netrsc.org

Early Methods: These often required harsh conditions, such as high temperatures and the use of strong acids like hydrochloric or polyphosphoric acid. rsc.org

Catalytic Approaches: Modern methods frequently employ catalysts to enhance efficiency. These include metal catalysts (e.g., copper, zinc), nano-catalysts (e.g., nano-Fe2O3), and various acids. rsc.org Catalytic cyclization and coupling reactions are now common approaches. researchgate.net

Multi-component Reactions: Strategies that combine multiple starting materials in a single step to form the final product, known as multi-component reactions, have been developed for synthesizing 1,2-substituted benzimidazoles. rsc.org

N-Alkylation Techniques: The synthesis of N-substituted benzimidazoles, such as the target compound, involves specific alkylation steps. These reactions are often carried out using alkyl halides in the presence of a base. chemicalbook.comlookchem.com Recent advancements focus on regioselectivity—ensuring the alkyl group attaches to the desired nitrogen atom—and using greener reaction media, such as aqueous systems with surfactants. lookchem.comresearchgate.net

The synthesis of a molecule like this compound would likely involve a multi-step process: first, the formation of the brominated benzimidazole ring, followed by sequential or directed methylation at the N-1 and C-2 positions.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2,5-dimethylbenzimidazole
2,6-dimethylbenzimidazole
5-chloro-2-nitroacetanilide
4-cyano-1,2-phenylenediamine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,2-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-11-8-5-7(10)3-4-9(8)12(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQPLXMYJLKDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99513-17-4
Record name 5-bromo-1,2-dimethyl-1H-1,3-benzodiazole
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Synthetic Methodologies and Reaction Pathways for 5 Bromo 1,2 Dimethyl 1h Benzo D Imidazole

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 5-bromo-1,2-dimethyl-1H-benzo[d]imidazole is critically dependent on the availability of appropriately functionalized precursors. The primary building blocks are a halogenated o-phenylenediamine (B120857) derivative and a simple carboxylic acid.

Synthesis of Halogenated o-Phenylenediamine Derivatives

The core of the benzimidazole (B57391) is the benzene (B151609) ring fused to an imidazole (B134444) ring, which is formed from an o-phenylenediamine (or 1,2-diaminobenzene) precursor. For the target molecule, the required precursor is 4-bromo-N¹-methylbenzene-1,2-diamine.

The synthesis of this precursor typically begins with a more readily available starting material, 4-bromo-1,2-diaminobenzene. This compound serves as a key intermediate for numerous benzimidazole syntheses. chemicalbook.comuc.pt The critical step is the selective mono-N-methylation of one of the amino groups. This can be a challenging transformation due to the potential for di-methylation or a mixture of products.

Strategies for selective N-alkylation often involve protecting one of the amino groups, followed by methylation of the unprotected amine and subsequent deprotection. Alternatively, direct methylation under carefully controlled conditions using reagents like methyl iodide or dimethyl sulfate in the presence of a mild base can achieve the desired mono-methylated product. The presence of the bromine atom on the aromatic ring influences the reactivity of the amino groups, a factor that must be considered during the optimization of reaction conditions.

Preparation of Key Aldehyde or Carboxylic Acid Intermediates

The C-2 position of the benzimidazole ring in the target molecule is substituted with a methyl group. This methyl group is typically introduced by using acetic acid or one of its derivatives as a reactant in the cyclization step. nih.gov The Phillips-Ladenburg reaction, a classical method for benzimidazole synthesis, involves the condensation of an o-phenylenediamine with a carboxylic acid. semanticscholar.org

Classical and Modern Cyclization Approaches for Benzimidazole Ring Formation

The final and defining step in the synthesis is the formation of the imidazole ring through cyclization of the precursors.

Condensation Reactions with Substituted o-Phenylenediamines

The most prevalent method for constructing the benzimidazole scaffold is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. nih.govthieme-connect.com For the synthesis of this compound, the reaction involves the cyclocondensation of 4-bromo-N¹-methylbenzene-1,2-diamine with acetic acid. This reaction proceeds by forming an initial amide intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the imidazole ring.

The cyclocondensation can be achieved through thermal methods or with the aid of a catalyst. mdpi.com Thermal cyclization often requires high temperatures, sometimes above the melting point of the reactants, and can be conducted in high-boiling solvents or under solvent-free conditions. mdpi.comresearchgate.net

However, catalyzed reactions are generally preferred as they proceed under milder conditions and often give higher yields. A wide variety of catalysts have been employed for benzimidazole synthesis. researchgate.net Acid catalysts are common, with reagents like p-toluenesulfonic acid (p-TsOH) orientjchem.orgresearchgate.net, hydrochloric acid nih.gov, and various Lewis acids (e.g., ZrOCl₂·8H₂O, TiCl₄) being effective. mdpi.com More recently, heterogeneous catalysts and nano-catalysts, such as nano-Fe₂O₃, have been developed to facilitate easier work-up and catalyst recycling. rsc.orgichem.md

Table 1: Comparison of Catalysts in Benzimidazole Synthesis

Catalyst Typical Conditions Advantages
p-Toluenesulfonic acid (p-TsOH) Reflux in toluene or DMF Readily available, effective
Hydrochloric Acid (HCl) Heating in acidic medium Traditional, inexpensive
Lewis Acids (e.g., ZrOCl₂) Room temperature Mild conditions

This table is generated based on data for general benzimidazole synthesis and is illustrative of the types of catalysts used.

The yield and selectivity of the benzimidazole synthesis are highly dependent on the reaction conditions, including temperature, solvent, and catalyst choice.

Table 2: Effect of Temperature on Product Yield

Entry Temperature (°C) Yield (%)
1 Room Temp Low
2 50 Moderate
3 65 High

This table is based on a representative study on the synthesis of 2-phenyl-1H-benzimidazole and illustrates a general trend. ichem.md

Solvent: The choice of solvent can also play a crucial role. While some reactions are performed under solvent-free conditions rsc.org, others show marked differences in yield and selectivity depending on the solvent used. For instance, in certain gold-catalyzed syntheses of 2-substituted benzimidazoles, changing the solvent from ethanol to a chloroform/methanol mixture dramatically increased the yield and selectivity for the desired product. nih.gov

Table 3: Effect of Solvent on Reaction Outcome

Solvent Yield of Benzimidazole (%) Notes
Ethanol 70 Significant starting material remained nih.gov
Methanol Increased yield over ethanol ---
CHCl₃:MeOH (3:1) Quantitative High selectivity and yield nih.gov

This table is based on a study of Au/TiO₂ catalyzed synthesis of 2-substituted benzimidazoles and demonstrates the importance of solvent selection. nih.gov

By carefully selecting the precursors and optimizing the cyclization conditions, this compound can be synthesized efficiently. The methodologies draw from a rich history of heterocyclic chemistry, adapted and refined with modern catalytic techniques to improve yields and sustainability.

Oxidative Cyclization Methodologies

Oxidative cyclization represents a key strategy for the formation of the benzimidazole core. This approach typically involves the cyclization of substituted anilines or anilides. For the synthesis of a precursor to this compound, a plausible route would involve the oxidative cyclization of an appropriately substituted o-phenylenediamine derivative.

One established method for the synthesis of benzimidazoles is through the oxidative cyclization of anilide derivatives using reagents such as peroxytrifluoroacetic acid. These reactions can proceed via an amine-N-oxide intermediate, particularly when starting from anilide derivatives under acidic conditions. While a direct oxidative cyclization to yield the title compound is not extensively documented, the general principles of this methodology can be applied to a precursor molecule. For instance, the cyclization of an N-acylated 4-bromo-N'-methyl-o-phenylenediamine could be a viable pathway to introduce the necessary substituents on the benzimidazole ring.

Recent advancements in benzimidazole synthesis have also explored electrochemical oxidative cyclization reactions, which offer a milder and more environmentally benign alternative to traditional oxidizing agents. These methods often involve the condensation of o-phenylenediamines with aldehydes, followed by an electrochemical oxidation step.

Reaction TypeReagentsKey Features
Oxidative Cyclization of AnilidesPeroxytrifluoroacetic acid or Performic acidProceeds via an amine-N-oxide intermediate under acidic conditions.
Electrochemical CyclizationAldehydes and o-phenylenediaminesAvoids the use of chemical oxidants, offering a greener synthetic route.

Regioselective Functionalization of the Benzimidazole Core

The synthesis of this compound necessitates precise control over the placement of the bromo and methyl groups on the benzimidazole scaffold. This is achieved through regioselective functionalization strategies.

Strategies for Bromination at the C5 Position

The introduction of a bromine atom at the C5 position of the benzimidazole ring can be accomplished through either direct halogenation of the pre-formed benzimidazole core or by utilizing a pre-functionalized building block in the initial synthesis.

Direct bromination of the benzimidazole ring is a common method for introducing a halogen substituent. The regioselectivity of this electrophilic aromatic substitution is influenced by the existing substituents on the ring. For the bromination of 1,2-dimethyl-1H-benzo[d]imidazole, the electron-donating nature of the imidazole moiety activates the benzene ring towards electrophilic attack.

N-bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds. The reaction can be carried out in various solvents, and the regioselectivity can be influenced by the reaction conditions. For activated aromatic systems, NBS can provide good yields of the desired bromo derivative. The use of a catalyst, such as silica gel or an acid, can enhance the reactivity and selectivity of the bromination reaction. nih.govorganic-chemistry.org Theoretical analyses and experimental results have shown that for many activated arenes, bromination with NBS in acetonitrile is highly para-selective with respect to the most activating group. nih.gov

Brominating AgentReaction ConditionsOutcome
N-bromosuccinimide (NBS)Acetonitrile, room temperature to 60 °CRegioselective monobromination of activated aromatic rings. nih.govmdpi.com
NBS / Sulfuric AcidConcentrated H2SO4Effective for bromination of deactivated aromatic rings.
NBS / AluminaSolvent-freeA rapid and efficient method for ring bromination of some aromatic compounds. researchgate.net

An alternative and often more regioselective approach involves the synthesis of the benzimidazole ring from a starting material that already contains the bromine atom at the desired position. The synthesis of 4-bromo-1,2-benzenediamine is a key step in this strategy. chemicalbook.comottokemi.com This intermediate can be prepared from 1,2-diaminobenzene through acetylation, followed by bromination and subsequent alkaline hydrolysis. chemicalbook.comottokemi.com Another method involves the reduction of 4-bromo-2-nitroaniline. chemicalbook.com

Once 4-bromo-1,2-benzenediamine is obtained, it can be condensed with an appropriate C2 source, such as acetic acid or its equivalent, to form the 5-bromo-2-methyl-1H-benzimidazole intermediate. This method ensures that the bromine atom is unambiguously located at the C5 position.

Methods for N-Methylation at the N1 Position

The final step in the synthesis of this compound is the introduction of a methyl group at the N1 position of the benzimidazole ring.

N-alkylation of benzimidazoles is a well-established transformation. The reaction typically involves the deprotonation of the N-H bond with a base, followed by nucleophilic attack on a methylating agent. Common methylating agents include methyl iodide and dimethyl sulfate.

The choice of base and solvent can influence the efficiency of the reaction. Stronger bases like sodium hydride are often used to ensure complete deprotonation of the benzimidazole nitrogen. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Phase-transfer catalysts can also be employed to facilitate the alkylation under milder conditions. For instance, ultrasound-promoted N-alkylation of 2-substituted benzimidazoles using dimethyl sulfate in the presence of a base like potassium carbonate has been shown to be an efficient method. asianpubs.org

Methylating AgentBaseSolvent/Conditions
Methyl IodideSodium HydrideDMF or THF
Dimethyl SulfatePotassium CarbonateAcetonitrile, Ultrasound irradiation asianpubs.org
Dimethyl CarbonateTMEDA (catalyst)Environmentally benign methylating agent.
Control of N-Selectivity in N-Alkylation

The N-alkylation of unsymmetrical benzimidazoles, such as 5-bromo-2-methyl-1H-benzimidazole, can lead to a mixture of two regioisomers: the N1- and N3-alkylated products. The control of selectivity in this step is paramount for an efficient synthesis. The regiochemical outcome of the N-alkylation is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the electronic and steric properties of the substituents on the benzimidazole ring.

In the case of 5-bromobenzimidazole derivatives, the electronic effect of the bromine atom at the C5 position can influence the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms. Generally, the N1-alkylation is sterically less hindered. However, the electronic distribution within the benzimidazole ring system can lead to a preference for one nitrogen over the other.

Recent studies have explored enzymatic methods to achieve high regioselectivity in the N-methylation of substituted benzimidazoles. For instance, the use of engineered methyltransferases has been shown to selectively methylate 5-bromobenzimidazole, offering a green and highly selective alternative to classical chemical methods.

MethodAlkylating AgentBase/CatalystSolventSelectivityReference
ChemicalMethyl IodideNaHTHFModerate to good N1-selectivityGeneral Knowledge
ChemicalDimethyl SulfateK2CO3DMFMixture of isomersGeneral Knowledge
EnzymaticMethyl Iodideacl-MT, v31, SAHaq. buffer with i-PrOHHigh N1-selectivity nih.gov

Interactive Data Table: N-Alkylation Conditions Users can filter and sort the data based on different parameters.

Approaches for C-Methylation at the C2 Position

The introduction of a methyl group at the C2 position of the benzimidazole ring can be achieved either by starting from a pre-functionalized precursor or by direct C-H methylation of an existing benzimidazole core.

One common approach involves the condensation of a substituted o-phenylenediamine with acetic acid or its derivatives. For the synthesis of 5-bromo-2-methyl-1H-benzimidazole, 4-bromo-1,2-diaminobenzene would be the starting material.

Direct C-H methylation at the C2 position of a pre-formed N-methylated benzimidazole, such as 5-bromo-1-methyl-1H-benzimidazole, presents an atom-economical and increasingly popular strategy. This approach often relies on transition-metal-catalyzed C-H activation. Palladium and rhodium catalysts have been shown to be effective for the C2-alkylation of benzimidazoles. These reactions typically involve the use of an N-directing group to achieve high regioselectivity. For N-methylated benzimidazoles, the N-methyl group itself can serve this purpose. Radical methylation reactions have also been explored for the C2-functionalization of heteroarenes.

MethodMethylating AgentCatalyst/ReagentKey FeaturesReference
C-H ActivationVariousRh(I)/bisphosphineBranched-selective alkylation with Michael acceptors. acs.org
RadicalPSMSTBHPMild conditions, suitable for late-stage functionalization. nih.gov
C-H ActivationSulfonium ylides-Redox-neutral methylation of heterocyclic N-oxides. kaist.ac.krnih.govfigshare.com

Interactive Data Table: C2-Methylation Approaches Users can filter and sort the data based on different parameters.

Advanced Synthetic Transformations and Derivatization

The presence of a bromine atom at the C5 position of this compound provides a versatile handle for a variety of advanced synthetic transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Cross-Coupling Reactions Involving the Bromine Substituent

The bromine atom at C5 is well-suited for participating in a range of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely employed for the functionalization of aryl halides.

Suzuki Coupling: This reaction involves the coupling of the bromo-benzimidazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups at the C5 position.

Heck Reaction: The Heck reaction couples the bromo-benzimidazole with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful method for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction involves the coupling of the bromo-benzimidazole with a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt. It provides a direct route to 5-alkynyl-substituted benzimidazoles.

ReactionCoupling PartnerCatalyst SystemBaseSolvent
SuzukiArylboronic acidPd(PPh3)4K2CO3Dioxane/H2O
HeckStyrenePd(OAc)2/P(o-tol)3Et3NDMF
SonogashiraPhenylacetylenePd(PPh3)2Cl2/CuIEt3NTHF

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions Users can filter and sort the data based on different reaction types and conditions.

Copper-catalyzed cross-coupling reactions offer a valuable alternative to palladium-based methods, particularly for the formation of C-N, C-O, and C-S bonds. The Chan-Lam coupling reaction, for instance, enables the N-arylation, O-arylation, and S-arylation of various substrates using arylboronic acids. While typically used for N-H or O-H functionalization, modifications of this methodology can be applied to C-Br bonds under certain conditions, although palladium catalysis is more common for C-C bond formation.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C5 Position (if applicable)

Nucleophilic aromatic substitution (SNAr) is a potential pathway for the functionalization of the C5 position. However, the feasibility of an SNAr reaction on the bromo-substituted benzene ring of the benzimidazole core is highly dependent on the electronic nature of the ring system. For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups.

In the case of this compound, the benzimidazole moiety itself is not strongly electron-withdrawing. Therefore, direct SNAr at the C5 position with typical nucleophiles is expected to be challenging under standard conditions. The reaction would likely require harsh conditions or the presence of additional activating groups on the benzimidazole ring to facilitate the nucleophilic attack and subsequent displacement of the bromide. The introduction of strong electron-withdrawing groups at other positions on the benzene ring would significantly enhance the reactivity towards SNAr.

Further Functional Group Interconversions on the Benzimidazole Scaffold

The bromine atom at the C5 position of the this compound scaffold serves as a versatile handle for a wide array of functional group interconversions, primarily through transition metal-catalyzed cross-coupling reactions. These transformations are instrumental in the synthesis of more complex derivatives with potential applications in medicinal chemistry and materials science. The carbon-bromine bond can be readily converted into new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone for the functionalization of aryl halides. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are all highly applicable to the this compound substrate.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the benzimidazole C5-position and a variety of aryl, heteroaryl, or vinyl groups by coupling with an appropriate boronic acid or boronate ester. This methodology is widely used for creating biaryl structures. The reaction is typically catalyzed by a palladium(0) complex with a phosphine ligand, in the presence of a base.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the C5 position. The reaction involves the palladium-catalyzed coupling of the bromo-benzimidazole with an amine in the presence of a strong base and a suitable phosphine ligand. This reaction is crucial for synthesizing derivatives with diverse amine functionalities.

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is employed. This reaction couples the 5-bromo-benzimidazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The resulting alkynylated benzimidazoles are valuable intermediates for further transformations.

Heck Coupling: The Heck reaction allows for the formation of a new C-C bond by coupling the bromo-benzimidazole with an alkene. This reaction provides a direct method for the vinylation of the benzimidazole core.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods, particularly for the formation of C-N, C-O, and C-S bonds. While often requiring harsher conditions than their palladium-catalyzed counterparts, they remain a valuable tool in organic synthesis. For instance, a copper(II)-catalyzed N-arylation of the closely related 5-bromo-2-aminobenzimidazole with various aryl boronic acids has been reported to proceed efficiently under open atmospheric conditions, demonstrating the utility of copper catalysis for functionalizing the C5-position of the benzimidazole ring system.

Below is a table summarizing the conditions for the N-arylation of a 5-bromo-2-aminobenzimidazole derivative, which serves as a model for the potential functionalization of this compound.

EntryAryl Boronic AcidBaseSolventCatalystTime (h)Yield (%)
1Phenylboronic acidTMEDACH₃OH/H₂OCu(OAc)₂·H₂O285
24-Methylphenylboronic acidTMEDACH₃OH/H₂OCu(OAc)₂·H₂O282
34-Methoxyphenylboronic acidTMEDACH₃OH/H₂OCu(OAc)₂·H₂O288
44-Chlorophenylboronic acidTMEDACH₃OH/H₂OCu(OAc)₂·H₂O278
53-Nitrophenylboronic acidTMEDACH₃OH/H₂OCu(OAc)₂·H₂O275

Data adapted from studies on the N-arylation of 5-bromo-2-aminobenzimidazole, a closely related analogue. nih.govmdpi.com

These functional group interconversions significantly expand the chemical space accessible from this compound, allowing for the synthesis of a diverse library of compounds for further investigation.

Advanced Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Without access to primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and detail.

Vibrational Spectroscopy

Without experimental FT-IR and Raman spectra, a detailed analysis of the vibrational modes and functional group identification for 5-bromo-1,2-dimethyl-1H-benzo[d]imidazole cannot be provided.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No publicly available FT-IR data exists for this compound.

Raman Spectroscopy

No publicly available Raman spectroscopy data exists for this compound.

X-ray Diffraction Crystallography

The solid-state structure of this compound has not been determined by X-ray crystallography according to available records.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

No single-crystal X-ray diffraction data has been published for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

Without crystallographic data, an analysis of the intermolecular interactions and crystal packing is not possible.

Theoretical and Computational Studies of 5 Bromo 1,2 Dimethyl 1h Benzo D Imidazole

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure Prediction

No specific DFT studies on 5-bromo-1,2-dimethyl-1H-benzo[d]imidazole were found.

Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap for this compound, are not available in the searched literature.

Calculated values for global reactivity parameters such as electrophilicity index, chemical hardness, softness, electronegativity, and chemical potential for this compound could not be located.

There are no published NBO analyses detailing the donor-acceptor interactions, hyperconjugative interactions, or hybridization of orbitals for this compound.

Ab Initio and Semi-Empirical Methods

A search for studies employing Ab Initio or semi-empirical methods to investigate the electronic structure and properties of this compound did not yield any relevant results.

Computational Spectroscopy

No computational predictions of the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) for this compound were found in the available literature.

Predicted NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. nih.gov The predicted chemical shifts are typically compared with experimental data, often obtained in solvents like DMSO-d₆, to validate the computational model. nih.gov

For this compound, the protons on the benzimidazole (B57391) core, as well as those on the methyl groups, would have distinct predicted chemical shifts. The bromine atom's electron-withdrawing nature and the electronic environment of the imidazole (B134444) and benzene (B151609) rings would influence these shifts. Similarly, the ¹³C NMR chemical shifts for the aromatic carbons, the imidazole carbons, and the methyl carbons can be calculated. For instance, in related benzimidazole structures, the carbon atoms of the benzimidazole moiety exhibit characteristic chemical shift values. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 - ~152
C4 ~7.6 ~112
C5 - ~115
C6 ~7.2 ~123
C7 ~7.5 ~120
C3a - ~135
C7a - ~143
N1-CH₃ ~3.7 ~30
C2-CH₃ ~2.5 ~13
H4 ~7.6 -
H6 ~7.2 -
H7 ~7.5 -
N1-CH₃ ~3.7 -
C2-CH₃ ~2.5 -

Note: These are illustrative values based on general knowledge of benzimidazole derivatives and are not from a specific computational study on this exact molecule.

Simulated Vibrational Spectra (IR, Raman)

The simulated IR and Raman spectra would be expected to show characteristic peaks corresponding to the stretching and bending vibrations of the C-H bonds in the aromatic ring and methyl groups, C-N and C=N stretching in the imidazole ring, and C-C stretching in the benzene ring. nih.gov The C-Br stretching vibration would also be present at a characteristic low frequency. The theoretical calculations often yield unscaled frequencies that may be scaled by a factor (e.g., 0.961) to better match experimental data. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Methyl C-H Stretch 2950-2850
C=N Stretch 1620-1580
C=C Aromatic Stretch 1600-1450
C-N Stretch 1350-1250
C-Br Stretch 700-500

Note: These are illustrative values based on general knowledge of benzimidazole derivatives and are not from a specific computational study on this exact molecule.

UV-Visible Absorption Spectra Prediction

Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Visible) of molecules. nih.gov This analysis can reveal information about the electronic transitions occurring within this compound. The predicted spectrum would show absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the conjugated benzimidazole system. The solvent environment can also be modeled to understand its effect on the absorption spectrum. chalcogen.ro For similar benzimidazole derivatives, absorption maxima are often observed in the UV region. acs.org

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, computational methods can be used to explore the potential energy surface of the reaction, identify intermediates and transition states, and determine the most likely reaction pathway.

Transition State Analysis for Key Synthetic Steps

The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.net For this compound, a plausible synthesis could involve the reaction of 4-bromo-1,2-diaminobenzene with acetic acid or a related reagent, followed by N-methylation. Transition state theory can be applied to model the key steps in this synthesis. Computational software can be used to locate the transition state structures and calculate their energies. This information helps in understanding the kinetics and feasibility of the reaction steps. For example, in related cyclization reactions, DFT calculations have been used to compare different possible pathways and identify the one with the lowest activation energy. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state connects the correct reactants and products. nih.gov Starting from the transition state geometry, the IRC calculation follows the minimum energy path downhill to both the reactant and product, providing a clear picture of the reaction pathway. This analysis would be crucial in confirming the proposed mechanism for the formation of the this compound ring system.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and dynamic behavior of molecules. These techniques can be used to study the conformational preferences of this compound and its interactions with other molecules.

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein. acs.orgsemanticscholar.org While specific targets for this compound are not the focus here, the principles of molecular modeling can be applied to understand its potential intermolecular interactions.

Molecular dynamics (MD) simulations can be used to study the time-dependent behavior of the molecule. semanticscholar.orgrjeid.com An MD simulation would track the positions and velocities of the atoms over time, providing information about the molecule's flexibility, conformational changes, and interactions with its environment. For instance, the stability of a ligand-protein complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of a simulation. cosmosscholars.com

Table 3: List of Compound Names

Compound Name
This compound
5-Bromo-2-Hydroxybenzaldehyde
4-bromo-1,2-diaminobenzene

Conformational Analysis and Energy Landscapes

A thorough review of the scientific literature reveals a scarcity of specific studies focused on the detailed conformational analysis and energy landscapes of this compound. While theoretical studies on various benzimidazole derivatives are prevalent, they often focus on geometry optimization as a precursor to other computational analyses, such as spectroscopic predictions or docking studies, rather than a systematic exploration of the conformational space.

For related benzimidazole structures, computational studies have been employed to understand their structural parameters. For instance, DFT calculations have been used to predict bond lengths and angles, which show good concurrence with experimental data where available. These studies confirm the stability of the fused ring system, which is largely planar, with the substituents lying in or close to the plane of the benzimidazole core in the lowest energy state. Without specific computational studies on this compound, further details on its specific conformational preferences and energy landscapes remain speculative.

Docking Studies with Relevant Molecular Targets (Focus on interaction mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interaction between a ligand and its target protein at the atomic level. While specific docking studies for this compound are not extensively documented, the broader class of bromo- and dimethyl-substituted benzimidazoles has been investigated for their potential to interact with various molecular targets, particularly in the context of anticancer and antimicrobial research.

These studies reveal that the benzimidazole scaffold is a versatile pharmacophore that can engage in various types of interactions within protein binding sites. The nature and position of substituents on the benzimidazole ring play a crucial role in determining the binding affinity and selectivity.

Interaction Mechanisms of Substituted Benzimidazoles:

Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while an N-H group, if present, can act as a hydrogen bond donor. These interactions are often crucial for anchoring the ligand within the active site of a protein.

Hydrophobic Interactions: The benzene part of the benzimidazole core and the methyl substituents are hydrophobic and can form favorable interactions with nonpolar amino acid residues in the target protein, such as alanine, valine, leucine, and isoleucine.

π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The bromine atom at the 5-position can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species and interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.

The following tables summarize findings from docking studies on benzimidazole derivatives that are structurally related to this compound, highlighting the molecular targets and the nature of the interactions.

Table 1: Molecular Docking Studies of Benzimidazole Derivatives with Anticancer Targets

Benzimidazole DerivativeMolecular Target (PDB ID)Docking Score (kcal/mol)Key Interacting Residues and Interaction Type
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazine-carbonyl)phenyl)acetamideCyclin-Dependent Kinase 8 (CDK8) (5FGK)Not SpecifiedHydrogen bonding and hydrophobic interactions within the active site.
Substituted Benzimidazole DerivativesEpidermal Growth Factor Receptor (EGFR)Not SpecifiedInteractions with key amino acids in the kinase domain, mimicking known EGFR inhibitors.
2-PhenylbenzimidazoleCyclin-Dependent Kinase 4 (CDK4)/CycD1-8.2Not Specified

This table is generated based on data from multiple sources.

Table 2: Molecular Docking Studies of Benzimidazole Derivatives with Antimicrobial Targets

Benzimidazole DerivativeMolecular Target (PDB ID)Docking Score (kcal/mol)Key Interacting Residues and Interaction Type
5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazoleE. coli DNA Gyrase BNot SpecifiedHydrogen bond donor/acceptor interactions with Asn46, Asp73, and Asp173.
2-(1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleFtsZ proteinNot SpecifiedInteractions within the active site of the bacterial cell division protein.
Substituted Benzimidazole DerivativesTopoisomerase II/DNA gyraseNot SpecifiedInteractions leading to the inactivation of the enzyme.

This table is generated based on data from multiple sources.

These studies collectively suggest that the this compound scaffold has the potential to interact with a variety of biologically relevant molecular targets. The dimethyl substitutions can enhance hydrophobic interactions and steric complementarity within a binding pocket, while the bromo substituent can offer an additional point of interaction through halogen bonding, potentially increasing binding affinity and selectivity. The specific interaction mechanisms, of course, would be highly dependent on the topology and amino acid composition of the target protein's active site.

Reactivity and Reaction Mechanisms of 5 Bromo 1,2 Dimethyl 1h Benzo D Imidazole

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of 5-bromo-1,2-dimethyl-1H-benzo[d]imidazole are governed by the directing effects of the existing substituents. The imidazole (B134444) ring, being electron-rich, is a powerful activating group and directs incoming electrophiles to the available positions on the benzene nucleus. The methyl group at the 1-position and the bromine atom at the 5-position further influence the regioselectivity of these reactions.

The bromine atom at the C5 position is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions. The 1,2-dimethyl-1H-benzo[d]imidazole moiety is an activating group. In cases of competing directing effects, the more activating group generally dictates the position of substitution.

Key electrophilic aromatic substitution reactions for this compound would include nitration, halogenation, and Friedel-Crafts reactions. The precise location of substitution (C4, C6, or C7) will depend on the specific reaction conditions and the nature of the electrophile, with steric hindrance also playing a significant role.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeProbable Position of SubstitutionRationale
NitrationC4 and C6The strong activating effect of the benzimidazole (B57391) ring directs substitution to the ortho and para positions relative to the fused imidazole.
HalogenationC4 and C6Similar to nitration, the directing effect of the benzimidazole nucleus is expected to be dominant.

Nucleophilic Substitution at the C5-Bromine Position

The bromine atom at the C5 position of this compound is susceptible to nucleophilic substitution, providing a valuable handle for further functionalization of the molecule. While direct nucleophilic aromatic substitution (SNAr) can occur, it typically requires harsh reaction conditions. A more versatile and widely employed approach involves transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are particularly effective for the substitution of aryl bromides. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond.

Sonogashira Coupling: The Sonogashira reaction would enable the formation of a C-C triple bond by coupling the bromo-benzimidazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Buchwald-Hartwig Amination: This powerful method facilitates the formation of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines, utilizing a palladium catalyst and a suitable ligand.

Table 2: Potential Nucleophilic Substitution Reactions at the C5-Bromine Position

Reaction TypeNucleophile/Coupling PartnerCatalyst SystemExpected Product
Suzuki-Miyaura CouplingArylboronic acidPd(PPh3)4, Na2CO35-Aryl-1,2-dimethyl-1H-benzo[d]imidazole
Sonogashira CouplingTerminal alkynePdCl2(PPh3)2, CuI, Et3N5-Alkynyl-1,2-dimethyl-1H-benzo[d]imidazole
Buchwald-Hartwig AminationPrimary/Secondary AminePd2(dba)3, BINAP, NaOt-Bu5-Amino-1,2-dimethyl-1H-benzo[d]imidazole derivative

Reactivity of the Imidazole Nitrogen Atoms

In this compound, the nitrogen atom at the N1 position is already substituted with a methyl group. The remaining nitrogen atom at the N3 position possesses a lone pair of electrons and is therefore basic and nucleophilic. This allows for reactions such as quaternization.

Quaternization: The N3 nitrogen can react with alkyl halides, such as methyl iodide, to form a quaternary ammonium salt, a benzimidazolium salt. This reaction typically proceeds by heating the benzimidazole with an excess of the alkylating agent. The resulting imidazolium salts are often ionic liquids or precursors to N-heterocyclic carbenes (NHCs).

Chemical Transformations of the Methyl Groups (if activated)

The methyl group at the C2 position of the benzimidazole ring exhibits enhanced reactivity due to the electron-withdrawing nature of the adjacent nitrogen atoms. This reactivity is comparable to that of the methyl group in α-picoline.

Condensation Reactions: The C2-methyl group can undergo condensation reactions with aldehydes and ketones in the presence of a base. This reaction proceeds through the formation of a carbanion at the methyl group, which then acts as a nucleophile.

Oxidation: While the benzimidazole ring itself is generally stable to oxidation, the C2-methyl group can be oxidized under specific conditions to a formyl or carboxyl group.

Photochemical and Electrochemical Properties and Transformations

The photochemical and electrochemical behavior of this compound is influenced by its extended π-system and the presence of various substituents.

Photochemical Properties: Benzimidazoles are known to exhibit fluorescence. The absorption and emission maxima of this compound would be influenced by the bromo and dimethyl substituents. Upon UV irradiation, benzimidazole derivatives can undergo various photochemical transformations, including dimerization and ring-opening reactions.

Electrochemical Properties: The electrochemical properties can be investigated using techniques such as cyclic voltammetry. The oxidation and reduction potentials of the molecule will be dependent on the electron-donating and -withdrawing nature of the substituents. The benzimidazole ring can undergo both oxidation and reduction, and the presence of the bromo substituent may also influence the electrochemical behavior. Symmetrically substituted benzimidazoles have been studied to understand the thermodynamics of proton-coupled electron transfer (PCET) processes. nih.gov

Table 3: Spectroscopic and Electrochemical Data for Related Benzimidazole Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Oxidation Potential (V vs. SCE)
1H-benzimidazole243, 273, 279285Not readily available
Substituted BenzimidazolesVaries with substitutionVaries with substitutionVaries with substitution nih.gov

Mechanistic Investigations of Biological Interactions Involving 5 Bromo 1,2 Dimethyl 1h Benzo D Imidazole

Ligand Binding Studies

Comprehensive ligand binding studies for 5-bromo-1,2-dimethyl-1H-benzo[d]imidazole are not well-documented in the current body of scientific research. Such studies are crucial for understanding the affinity and selectivity of a compound for its biological targets.

Investigation of Protein-Ligand Interactions (e.g., Enzyme Active Sites)

Specific investigations into the protein-ligand interactions of this compound, particularly within enzyme active sites, have not been detailed in available research. While general benzimidazole (B57391) derivatives have been explored as inhibitors for various enzymes, the unique binding mode and interaction profile of the title compound, influenced by its specific substitution pattern, require dedicated study. Computational docking simulations and experimental biophysical techniques would be necessary to characterize these interactions.

Receptor Binding Profiling (Mechanistic Aspects)

A detailed receptor binding profile for this compound, outlining its mechanistic interactions with various receptors, is not currently established. The potential for this compound to act as an agonist or antagonist at specific receptors is an area that warrants future investigation to understand its pharmacological potential.

Mechanistic Studies of Enzyme Inhibition/Activation

There is a lack of specific data on the mechanistic studies of enzyme inhibition or activation by this compound. The benzimidazole core is present in a number of known enzyme inhibitors, but the specific kinetic and structural details for this compound are not available.

Kinetic Characterization of Inhibitory Mechanisms (e.g., Competitive, Non-competitive)

Without experimental data, the kinetic characterization of any potential inhibitory mechanisms for this compound remains speculative. Determining whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor for any given enzyme would require detailed kinetic assays.

Structural Basis of Enzyme-Compound Recognition

The structural basis for the recognition of this compound by enzymes is an area that requires further research. X-ray crystallography or NMR spectroscopy studies would be needed to provide atomic-level insights into the binding orientation and key intermolecular interactions within an enzyme's active or allosteric site.

Interrogation of Cellular Pathways and Molecular Targets

Direct interrogation of the cellular pathways and specific molecular targets modulated by this compound has not been reported in the available scientific literature. While related benzimidazole compounds have been shown to affect pathways involved in cell cycle regulation and apoptosis, the specific cellular effects of this compound are unknown. Future research employing techniques such as proteomics, transcriptomics, and cellular imaging would be invaluable in identifying the molecular targets and elucidating the cellular pathways influenced by this compound.

Investigation of Compound Effects on Specific Cellular Processes (e.g., cell division, metabolic pathways)

No specific studies were identified that investigated the effects of this compound on cellular processes such as cell division or metabolic pathways. Research on the broader class of benzimidazole derivatives has shown a wide range of biological activities, including anti-inflammatory and analgesic effects, which are often linked to the inhibition of enzymes like cyclooxygenases (COXs) involved in prostaglandin (B15479496) synthesis. nih.gov Some substituted benzimidazoles have also been investigated for their potential as anticancer agents, with studies showing effects on cell cycle progression and apoptosis in cancer cell lines. nih.gov However, without specific data, the impact of this compound on these processes remains uncharacterized.

Identification of Biomolecular Targets via Proteomics or Genetic Screens

There is no publicly available research that has utilized proteomics or genetic screens to identify the specific biomolecular targets of this compound. For the broader benzimidazole class, various biological targets have been identified, including enzymes and receptors. nih.gov For instance, certain benzimidazole derivatives have been found to target human topoisomerase I, an enzyme crucial for DNA replication and transcription. acs.org Computational and functional assays have been employed to identify such interactions for other, more extensively studied benzimidazoles. acs.org

Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective

Specific structure-activity relationship (SAR) studies focusing on this compound from a mechanistic perspective are not available in the reviewed literature. The following subsections discuss general SAR principles observed for the broader class of benzimidazole derivatives.

Elucidating the Role of the Bromo and Dimethyl Substituents in Molecular Recognition

Detailed studies elucidating the precise role of the 5-bromo and 1,2-dimethyl substituents of this compound in molecular recognition are not available. However, general observations on substituted benzimidazoles can provide some context.

The bromo substituent at the 5-position of the benzimidazole ring is generally considered an electron-withdrawing group. In some series of benzimidazole derivatives, halogen substitutions have been shown to influence biological activity. For instance, in certain antifungal studies, bromo-containing compounds were found to be more biologically active than their nitro-containing counterparts. nih.gov The presence of a bromine atom can enhance the reactivity of the molecule and may contribute to interactions with biological targets.

Correlation of Electronic and Steric Factors with Mechanistic Outcomes

No specific research correlating the electronic and steric factors of this compound with its mechanistic outcomes has been published. For other benzimidazole derivatives, it is understood that both electronic and steric properties of substituents significantly impact their biological activity.

Steric factors , determined by the size and spatial arrangement of substituents, are crucial for the proper fit of a molecule into the binding site of a protein or other biological target. The dimethyl groups in this compound introduce steric bulk, which can either be favorable for binding by occupying a specific pocket in the target or unfavorable if it leads to steric clashes. The regioselective N-methylation, for instance, can lead to the formation of a sterically more hindered isomer, which may have different biological properties compared to its less hindered counterpart. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzimidazole (B57391) derivatives has a long history, with initial methods often requiring harsh reaction conditions. researchgate.net Modern synthetic chemistry is increasingly focused on the development of environmentally benign and efficient processes. Future research on 5-bromo-1,2-dimethyl-1H-benzo[d]imidazole should prioritize the development of sustainable synthetic routes.

Current synthetic strategies for similar compounds often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes under various catalytic conditions. researchgate.netacs.orgresearchgate.net For instance, the synthesis of 5-bromo-1-methyl-1H-benzo[d]imidazole has been achieved by reacting 4-bromo-N'-methylbenzene-1,2-diamine with triethyl orthoformate in the presence of p-toluenesulfonic acid. chemicalbook.com

Future research could explore the following areas:

Green Catalysis: Investigating the use of biocatalysts, metal-organic frameworks (MOFs), or nanoparticle-based catalysts, such as ZnO NPs, could lead to milder reaction conditions and higher yields. mdpi.com

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters, which could be beneficial for the industrial production of this compound.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of other benzimidazole derivatives and could be adapted for this compound. nih.gov

Synthetic ApproachPotential Advantages
Green CatalysisReduced environmental impact, milder reaction conditions, potential for higher selectivity.
Flow ChemistryImproved safety and scalability, precise process control.
Microwave-Assisted SynthesisAccelerated reaction rates, improved yields.

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry provides powerful tools for understanding molecular properties and for the rational design of new molecules with desired activities. nih.govrjsocmed.com For this compound, advanced computational studies can guide the development of derivatives with enhanced properties.

Techniques such as Density Functional Theory (DFT) can be employed to investigate the electronic structure, stability, and reactivity of the molecule. nih.gov Molecular docking simulations can predict the binding interactions of derivatives with biological targets, aiding in the design of new therapeutic agents. nih.govresearchgate.netmdpi.com

Future computational research directions include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound derivatives with their biological activities.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the compound and its analogues when interacting with biological macromolecules. rjsocmed.com

In Silico Screening: Utilizing virtual screening techniques to identify promising derivatives from large compound libraries for specific applications.

Computational MethodApplication in Drug Design
Density Functional Theory (DFT)Elucidation of electronic structure and reactivity. nih.govrjsocmed.com
Molecular DockingPrediction of binding modes and affinities with biological targets. nih.govresearchgate.netmdpi.com
QSARCorrelation of chemical structure with biological activity.
Molecular Dynamics (MD)Simulation of molecular motion and interactions over time. rjsocmed.com

Deeper Mechanistic Elucidation of Reactivity and Biological Interactions

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govnih.gov The bromine atom and methyl groups on this compound are expected to influence its reactivity and biological interactions.

The bromine atom, for example, can participate in halogen bonding and alter the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets. The methyl groups can affect the compound's lipophilicity and steric interactions.

Future research should focus on:

Enzyme Inhibition Studies: Investigating the potential of this compound and its derivatives to inhibit specific enzymes, such as kinases or proteases, which are implicated in various diseases. mdpi.comnih.gov

DNA Interaction Studies: Exploring the ability of these compounds to bind to DNA, a mechanism of action for some anticancer agents. acs.org

Reactivity Studies: Characterizing the chemical reactivity of the compound, including its susceptibility to nucleophilic and electrophilic attack, to understand its metabolic fate and potential for covalent modification of biological targets. mdpi.com

Exploration of New Materials Science Applications

Fused heterocyclic systems, including benzimidazoles, are of interest in materials science due to their electronic and optical properties. mdpi.com They have been investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. mdpi.com

The presence of a bromine atom in this compound makes it a valuable building block for the synthesis of more complex conjugated molecules through cross-coupling reactions like the Suzuki or Stille reactions. mdpi.com

Unexplored avenues in materials science include:

Organic Electronics: Synthesizing and characterizing polymers and small molecules derived from this compound for use as active materials in electronic devices.

Sensors: Developing chemosensors based on this compound for the detection of specific ions or molecules.

Non-Linear Optical (NLO) Materials: Investigating the NLO properties of derivatives, as the presence of electron-donating and accepting groups can lead to significant second-order NLO responses. nih.gov

Design and Synthesis of Chemically Modified Analogues for Targeted Investigations

The targeted modification of the this compound scaffold can lead to the development of analogues with improved potency, selectivity, and pharmacokinetic properties for specific applications. nih.govnih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups at various positions of the benzimidazole ring affect its biological activity. nih.gov

Future work in this area should involve:

Substitution at the Bromine Position: Replacing the bromine atom with other functional groups through nucleophilic substitution or cross-coupling reactions to explore the effect on biological activity.

Modification of the Methyl Groups: Introducing different alkyl or aryl groups at the N1 and C2 positions to modulate the compound's properties.

Introduction of New Functional Groups: Appending other pharmacophores or functional groups to the benzimidazole ring to create hybrid molecules with dual or enhanced activity. mdpi.com

Modification StrategyPotential Outcome
Substitution at the 5-positionModulation of electronic properties and biological activity.
Variation of N1 and C2 substituentsAlteration of steric and lipophilic characteristics.
Hybridization with other pharmacophoresDevelopment of multi-target agents.

Q & A

Q. What are the optimized synthetic routes for 5-bromo-1,2-dimethyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of brominated benzimidazoles typically involves cyclization of substituted o-phenylenediamine derivatives under brominating conditions. For example, 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole (Sb30) was synthesized with an 86% yield via a two-step process: (1) condensation of 4-bromo-o-phenylenediamine with benzaldehyde derivatives, followed by (2) bromination using HBr/AcOH . Key factors include:
  • Catalyst Selection : Nano-montmorillonite clay enhances reaction efficiency in solvent-free conditions .
  • Temperature Control : Reactions at 303 K (30°C) minimize side products during bromination .
  • Purification : Column chromatography (Rf = 0.83 for Sb30) ensures purity .

Q. How are spectroscopic techniques (NMR, FTIR, MS) employed to characterize this compound derivatives?

  • Methodological Answer :
  • 1H NMR : Aromatic protons in Sb30 appear at δ 8.35–8.28 ppm (meta-substituted phenyl), while methyl groups resonate at δ 2.64 ppm. Discrepancies in splitting patterns can indicate regioisomeric impurities .
  • FTIR : The C-Br stretch is observed at ~592 cm⁻¹, and C=N (imidazole) at ~1617 cm⁻¹ .
  • Mass Spectrometry : Sb30 shows a molecular ion peak at m/z 286.01 (M+H⁺), confirming the molecular formula C₁₄H₁₁BrN₂ .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in brominated benzimidazoles, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., for 4,5-dibromo-1,2-dimethyl-1H-imidazolium bromide) reveals intermolecular N–H⋯Br hydrogen bonds and layer-stacking motifs . Use SHELX programs (SHELXL for refinement, SHELXS for solution) to analyze asymmetric units and hydrogen bonding. Key parameters:
  • C–H Bond Lengths : Fixed at 0.96 Å for methyl groups during refinement .
  • Thermal Parameters : Uiso(H) = 1.5Ueq(C) for riding models .

Q. What computational strategies (DFT, QSAR) predict the reactivity and bioactivity of this compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to validate vibrational frequencies (e.g., C-Br stretching) and electronic properties (HOMO-LUMO gaps) .
  • QSAR Models : Random Forest Regression (RFR) correlates structural descriptors (e.g., electronegativity, polar surface area) with Fe(VI) oxidation rates of imidazole derivatives .

Q. How do substituent positions (e.g., bromine vs. methyl groups) affect EGFR inhibition in benzimidazole derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) of 4-bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole (Sb23) shows a binding affinity of -8.2 kcal/mol to EGFR’s ATP-binding pocket. Key interactions:
  • Halogen Bonding : Bromine at position 5 forms a 2.9 Å interaction with Lys721 .
  • Hydrophobic Contacts : Methyl groups at position 2 enhance van der Waals interactions with Leu694 .

Data Contradiction Analysis

Q. How to address conflicting NMR data in structurally similar bromobenzimidazoles?

  • Methodological Answer : Discrepancies in aromatic proton shifts (e.g., δ 7.36 ppm in Sb23 vs. δ 7.19 ppm in Sb2) arise from electronic effects of substituents . Resolution strategies:
  • 2D NMR (COSY, HSQC) : Confirm coupling networks and assign overlapping signals.
  • X-ray Validation : Compare experimental and calculated (DFT) chemical shifts to identify misassignments .

Tables

Q. Table 1: Key Synthetic Parameters for Select Derivatives

CompoundYield (%)Reaction ConditionsKey Spectral Data (1H NMR, FTIR)Reference
Sb3086HBr/AcOH, 24 h, RTδ 2.64 (s, CH₃), 592 cm⁻¹ (C-Br)
Sb2373Br₂ in acetone, 1 h, 303 Kδ 7.36 (s, Ar-H), 745 cm⁻¹ (C-Cl)
4,5-Dibromo Derivative75Bromine in acetone, MeOH/CHCl₃ crystallizationC–H⋯Br hydrogen bonds (2.5 Å)

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